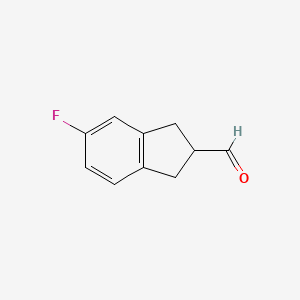

5-Fluoro-indan-2-carbaldehyde

Description

Significance of Fluorine Substitution in Indane Scaffolds and Aldehyde Functionalities

The introduction of fluorine into organic molecules, such as the indane scaffold, can significantly alter their physicochemical properties. researchgate.net Fluorine is the most electronegative element, and its presence can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net In the context of an indane ring system, a fluorine atom at the 5-position can modulate the electron density of the aromatic ring, which in turn can affect the reactivity of the entire molecule, including the aldehyde group. This strategic placement of fluorine is a key tool for medicinal chemists in the design of new therapeutic agents. researchgate.net

The aldehyde functionality is a cornerstone of organic synthesis due to its versatile reactivity. Aldehydes can undergo a wide array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in various carbon-carbon bond-forming reactions. numberanalytics.com The presence of an aldehyde group on the fluorinated indane scaffold provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Overview of Indane Derivatives as Core Structures in Chemical Synthesis

The indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This means that this structural motif is found in a variety of biologically active compounds. tudublin.ie Indane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.netontosight.ai The rigid structure of the indane scaffold provides a well-defined three-dimensional framework that can be functionalized in various ways to interact with specific biological targets. researchgate.net The development of synthetic methods to create diverse indane derivatives is therefore an active area of research. researchgate.net

The Role of Aldehyde Groups in Versatile Chemical Transformations

The aldehyde group (–CHO) is one of the most important functional groups in organic chemistry, serving as a key intermediate in the synthesis of a vast number of organic compounds. numberanalytics.comnih.gov Aromatic aldehydes, in particular, exhibit a rich and diverse reactivity profile. nih.gov They can readily undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. numberanalytics.com This is the basis for many important transformations, such as the formation of acetals, cyanohydrins, and imines.

Furthermore, aromatic aldehydes can participate in a variety of condensation reactions, including the Wittig reaction to form alkenes and the Knoevenagel condensation. numberanalytics.com They can also be reduced to the corresponding alcohols or oxidized to carboxylic acids. This versatility makes the aldehyde group a powerful tool for synthetic chemists to build molecular complexity. beilstein-journals.org

Interactive Data Tables

Below are tables detailing the general properties of 5-Fluoro-indan-2-carbaldehyde and a list of the compounds mentioned in this article.

Table 1: Properties of this compound and Related Compounds

| Property | Value |

| Molecular Formula | C10H9FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indene-2-carbaldehyde |

InChI |

InChI=1S/C10H9FO/c11-10-2-1-8-3-7(6-12)4-9(8)5-10/h1-2,5-7H,3-4H2 |

InChI Key |

GKRMVZLGUFCATJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 Fluoro Indan 2 Carbaldehyde and Analogues

Direct Synthesis Pathways

Direct synthesis pathways offer the most straightforward routes to the target molecule and its analogs, typically involving the formation of the indane skeleton followed by the introduction or modification of functional groups.

Formylation Reactions for Carbaldehyde Installation

The introduction of a carbaldehyde group onto a pre-existing 5-fluoroindane scaffold is a key transformation. While formylation of the aromatic ring is common, installing the aldehyde at the C-2 position of the aliphatic ring requires specific strategies.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds. organic-chemistry.orgnrochemistry.com It involves an activated N,N-disubstituted formamide, such as dimethylformamide (DMF) treated with phosphorus oxychloride (POCl₃), to generate an electrophilic species known as the Vilsmeier reagent. nrochemistry.com While this reaction typically targets electron-rich aromatic rings, it can be adapted to functionalize other positions. organic-chemistry.orgnrochemistry.com

A plausible strategy for the synthesis of 5-Fluoro-indan-2-carbaldehyde involves the Vilsmeier-Haack formylation of an enamine derived from 5-fluoro-2-indanone. The ketone is first reacted with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) to form a more nucleophilic enamine intermediate. This enamine can then undergo electrophilic attack by the Vilsmeier reagent at the α-carbon, which corresponds to the C-2 position of the indane ring. Subsequent hydrolysis of the resulting iminium salt yields the desired 2-carbaldehyde. This approach leverages the known reactivity of enamines with the Vilsmeier reagent to achieve formylation at an aliphatic carbon adjacent to a carbonyl group's original position. researcher.lifeenamine.net

The efficiency of synthetic reactions, including formylation, is highly dependent on reaction conditions. Key parameters that are typically optimized to maximize yields and minimize side products include temperature, reaction time, solvent, and the stoichiometry of the reactants.

Table 1: General Parameters for Optimization of Vilsmeier-Haack Reaction

| Parameter | Consideration | Typical Range/Conditions |

| Temperature | Affects reaction rate and selectivity. | 0 °C to 100 °C |

| Solvent | Must be inert to reaction conditions. | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Stoichiometry | Ratio of substrate to Vilsmeier reagent. | 1:1 to 1:2 (Substrate:Reagent) |

| Reaction Time | Monitored by TLC for completion. | 1 to 24 hours |

| Workup | Hydrolysis of the intermediate. | Aqueous NaOAc, NaHCO₃, or NaOH |

Nucleophilic Aromatic Substitution Routes on Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly when starting from more heavily fluorinated precursors. In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. Fluorine, despite its strong bond to carbon, can act as an effective leaving group in SNAr reactions, especially when the ring is activated by electron-withdrawing groups or in polyfluorinated systems.

This strategy could be envisioned for synthesizing this compound by starting with a difluorinated indane derivative, such as 2,5-difluoroindane or a related precursor. A selective nucleophilic displacement of the fluorine at the C-2 position with a suitable nucleophile (e.g., a cyanide source or a protected hydroxymethyl group equivalent) could install the necessary functionality. Subsequent chemical transformations would then convert this newly introduced group into the target carbaldehyde. The regioselectivity of the nucleophilic attack would be a critical factor in this approach.

Approaches from Substituted Benzaldehydes to Indane Carboxylic Acids as Analogues

A well-established method for constructing the indane core involves starting from substituted benzaldehydes to produce indane carboxylic acids, which are valuable analogues. core.ac.ukresearchgate.net This multi-step approach generally involves building and then cyclizing a side chain attached to the aromatic ring.

One common route begins with the condensation of a substituted benzaldehyde (B42025) (e.g., 4-fluorobenzaldehyde) with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate (B8463686). core.ac.ukresearchgate.net For instance, condensation with two equivalents of ethyl acetoacetate in the presence of a base like piperidine (B6355638) yields a benzylidine-bis-acetoacetate intermediate. core.ac.uk This intermediate is then hydrolyzed, typically using an alcoholic potassium hydroxide (B78521) solution, to form a substituted β-phenylglutaric acid. The subsequent step is an intramolecular Friedel-Crafts acylation, or cyclization, which is often promoted by a strong acid or dehydrating agent like polyphosphoric acid, to form a 3-oxo-indan-1-acetic acid. Finally, the keto group is removed via a reduction reaction, such as the Clemmensen reduction, to afford the indan-acetic acid analogue. core.ac.uk A similar pathway starting with ethyl cyanoacetate can lead to indan-1-carboxylic acids. researchgate.net

Table 2: Synthetic Sequence for Indane Acetic Acid Analogues

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Knoevenagel Condensation | Substituted Benzaldehyde, Ethyl Acetoacetate, Piperidine | Substituted Benzylidine-bis-acetoacetate |

| 2 | Hydrolysis | Alcoholic KOH, then HCl | Substituted β-Phenylglutaric Acid |

| 3 | Friedel-Crafts Cyclization | Polyphosphoric Acid (PPA) | Substituted 3-Oxo-indan-1-acetic Acid |

| 4 | Reduction | Clemmensen Reduction (Zn(Hg), HCl) | Substituted Indan-1-acetic Acid |

Multicomponent Reaction Strategies for Complex Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, which incorporates substantial portions of all the starting materials. scielo.br These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular diversity.

For the construction of complex indane scaffolds, the Passerini reaction is a notable example of an MCR. scielo.brscispace.comscispace.com In a representative synthesis, indane-1,2,3-trione is used as the carbonyl component. scielo.brscispace.com It reacts with a carboxylic acid and an isocyanide in a 1:1:1 ratio, typically at room temperature in a solvent like dichloromethane. scispace.comsemanticscholar.org This one-pot reaction proceeds cleanly under mild conditions to produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives, specifically α-acyloxycarboxamides, in excellent yields. scielo.brscispace.com The versatility of this reaction allows for a wide range of substituents to be introduced onto the indane core by simply varying the carboxylic acid and isocyanide components, making it a powerful tool for building libraries of complex indane analogues. semanticscholar.orgasianpubs.org

Table 3: Passerini Multicomponent Reaction with Indane-1,2,3-trione

| Entry | Isocyanide (Component 1) | Carboxylic Acid (Component 2) | Yield (%) |

| 1 | Cyclohexyl isocyanide | Benzoic acid | 95 |

| 2 | tert-Butyl isocyanide | Benzoic acid | 98 |

| 3 | Cyclohexyl isocyanide | 4-Methylbenzoic acid | 94 |

| 4 | tert-Butyl isocyanide | 4-Methylbenzoic acid | 96 |

| 5 | Cyclohexyl isocyanide | 4-Bromobenzoic acid | 98 |

| 6 | tert-Butyl isocyanide | 4-Bromobenzoic acid | 97 |

| 7 | Cyclohexyl isocyanide | 4-Nitrobenzoic acid | 95 |

| 8 | tert-Butyl isocyanide | 4-Nitrobenzoic acid | 98 |

| Data derived from a study by Kazemizadeh and Ramazani. scispace.com |

Condensation Reactions Involving Aldehyde and Related Indane Derivatives

Condensation reactions are fundamental for carbon-carbon bond formation. In the context of indane aldehydes and their precursors, the Knoevenagel condensation is a particularly relevant and widely utilized method. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.

The indane-1,3-dione scaffold, which is structurally related to indane aldehydes, possesses an active methylene group and is an excellent substrate for Knoevenagel reactions with various aldehydes. mdpi.comnih.gov The reaction of indane-1,3-dione with aldehydes like malononitrile (B47326) can be catalyzed by bases such as piperidine or sodium acetate (B1210297) in ethanol (B145695) to produce 2-(substituted-ylidene)-indane-1,3-diones. nih.gov To circumvent the use of strong bases, which can cause deactivation of the indane-1,3-dione anion, reactions can be performed in higher boiling point solvents like methyl ethyl ketone. mdpi.com

The Claisen-Schmidt condensation is another key strategy, particularly for synthesizing chalcones. This reaction involves the condensation of an aromatic aldehyde with an aliphatic ketone or an aromatic ketone with an aliphatic aldehyde. For instance, a fluorinated chalcone (B49325) derivative, (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one, was synthesized with high yield using a Claisen-Schmidt condensation catalyzed by SOCl₂/ETOH. researchgate.net Similarly, Schiff bases, which are analogues of the target compound, can be synthesized through the condensation of the amino group of 3-(4-amino)phenylimino)-5-fluoroindolin-2-one with various aldehydes and ketones. nih.gov

These condensation methodologies provide robust pathways to functionalized indane and indole (B1671886) structures, which are precursors or analogues of this compound.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions offer a powerful and convergent approach to constructing cyclic systems like the indane core. libretexts.org These reactions involve the concerted combination of two π-electron systems to form a ring with two new σ-bonds. libretexts.org

A notable example involves the [4+2] cycloaddition (Diels-Alder reaction) of indanedioneketene, a highly reactive α,α'-dioxoketene generated from the thermal decomposition of the phenyliodonium (B1259483) ylide of lawsone. nih.govacs.org This ketene (B1206846) reacts with electron-rich dienophiles, such as enol ethers, to yield indeno[1,2-b]pyrano-4,5-dione derivatives. nih.govacs.org These initial cycloadducts are often labile and can undergo further transformations. nih.govacs.org

1,3-Dipolar cycloadditions are also employed in the synthesis of complex indane-containing scaffolds. For example, a one-pot cascade double [3+2] cycloaddition reaction has been utilized to create spiro[indene-2,8′-isoxazolo[5,4-a]isoquinoline] derivatives, which contain four contiguous chiral centers with high diastereoselectivity. researchgate.net Another strategy involves an oxidative [2+3] cycloaddition process between a substituted phenol (B47542) and an alkene to generate various heterocyclic rings fused to a benzene (B151609) ring, which can be precursors to indane-like structures. acs.org This method relies on the "umpolung" of the aromatic ring from a nucleophile to an electrophile via oxidation. acs.org

Table 1: Examples of Cycloaddition Reactions in the Synthesis of Indane Analogues

| Reaction Type | Reactants | Product Type | Reference |

| [4+2] Cycloaddition | Indanedioneketene, Enol ethers | Indeno[1,2-b]pyrano-4,5-diones | nih.govacs.org |

| [3+2] Cycloaddition | N-cyanomethyl isoquinolinium chloride, 2-arylidene-1,3-indandiones | Spiro[indene-2,8′-isoxazolo] derivatives | researchgate.net |

| Oxidative [2+3] Cycloaddition | Substituted phenol, Alkene | Dihydrobenzofurans | acs.org |

Asymmetric Synthesis Methodologies

The development of asymmetric methods to access chiral indanes is of paramount importance, given their prevalence in bioactive molecules and chiral catalysts. rsc.org Organocatalysis has emerged as a particularly powerful tool for these transformations. rsc.orgrsc.orgresearchgate.netresearchgate.net

Organocatalytic Approaches Utilizing Aldehydes

Organocatalysis provides a metal-free avenue for asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high enantioselectivity. Aldehydes are versatile functional groups that can participate in various organocatalytic transformations, acting as both electrophiles and, through enamine or homoenolate activation, as nucleophiles.

A key strategy for constructing the indane framework is the intramolecular Michael addition. For example, aldehydes can be activated by secondary amine catalysts to form enamines, which then undergo conjugate addition to a pendant Michael acceptor. rsc.org This approach has been used to synthesize indanes bearing an amino acid moiety with high enantiocontrol. rsc.org Furthermore, organocatalytic domino reactions, such as the Michael/Henry sequence, can provide kinetic access to indane scaffolds with cis-vicinal substituents through hydrogen-bond activation. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations (e.g., Breslow-type adducts)

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that can induce umpolung (reactivity inversion) in aldehydes. nih.govscilit.com An aldehyde adds to the NHC to form a nucleophilic species known as the Breslow intermediate. nih.gov This intermediate is key to a variety of transformations.

A significant application is the intramolecular Michael addition of aldehydes. Scheidt and co-workers developed a route to fused indanes where a chiral NHC catalyst triggers the intramolecular Michael addition of a conjugated aldehyde, which becomes nucleophilic upon forming the Breslow intermediate, onto a pendant Michael acceptor. rsc.org This strategy affords the indanyl skeleton with excellent cis-diastereoselectivity and high enantiomeric excess (99% ee). rsc.org The subsequent acylation of the resulting adduct yields the final product and regenerates the NHC catalyst. rsc.org Oxidative NHC catalysis can also be used to activate saturated aldehydes, turning them into formal Michael acceptors for further reactions. ntu.edu.sg

Table 2: NHC-Catalyzed Intramolecular Michael Addition for Indane Synthesis

| Catalyst | Substrate | Product | Yield | ee (%) | Reference |

| Chiral Triazolium Salt | Conjugated aldehyde with pendant Michael acceptor | cis-fused indane | 68% | 99% | rsc.org |

Chiral Fluoride-Catalyzed Cascade Reactions

Fluorine's high electronegativity makes it a unique element in catalyst design. rsc.org Chiral catalysts containing fluorine can exhibit modified steric and electronic properties that enhance reactivity and stereoselectivity. rsc.org While direct catalysis by a chiral fluoride (B91410) anion is uncommon, the use of fluorine-containing ligands in metal-catalyzed reactions and chiral phase-transfer catalysts for fluorination are well-established methods for creating chiral fluorinated molecules. nih.govnih.gov

For instance, the enantioselective electrophilic fluorination of β-keto esters and α-cyano acetates can be achieved using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids as phase-transfer catalysts, installing a fluorine atom at a quaternary stereocenter with good enantioselectivity. nih.gov In another approach, copper-catalyzed reactions of α-diazoesters with a fluoride source, mediated by chiral bis(oxazoline) ligands, can produce α-fluoroesters with up to 95% ee. nih.gov DFT studies of this reaction suggest that the fluoride initially attacks the copper center of the metal carbene intermediate, followed by a 1,2-fluoride shift to form the product. nih.gov

These methods highlight the crucial role of chiral environments in controlling the stereochemistry of fluorination reactions, which are essential for synthesizing molecules like this compound.

L-Proline Catalysis in Knoevenagel Condensations

L-proline is a versatile and inexpensive organocatalyst widely used in various organic transformations, including the Knoevenagel condensation. eurekaselect.comresearchgate.netnih.gov It acts as a bifunctional catalyst, with its secondary amine group forming an enamine or iminium ion and its carboxylic acid group facilitating proton transfer and activating electrophiles via hydrogen bonding. researchgate.net

In the Knoevenagel condensation, L-proline effectively catalyzes the reaction between aldehydes and active methylene compounds. eurekaselect.combiomedres.us The mechanism is believed to involve the activation of the aldehyde's carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the active methylene compound. researchgate.net This methodology has been successfully applied to synthesize a wide range of 2-alkylidene/arylidene derivatives. eurekaselect.com The use of L-proline often occurs under mild conditions and can be performed in environmentally benign solvents, including deep eutectic solvents or even water, providing an attractive alternative to traditional methods. researchgate.netnih.gov This approach is highly relevant for the synthesis of precursors to functionalized indanes through the condensation of appropriate aldehydes and cyclic active methylene compounds.

Regiodivergent Organocatalytic Reactions

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts that is often more sustainable and cost-effective. A particularly sophisticated application of organocatalysis is in regiodivergent reactions, where a single starting material can be selectively converted into two or more different regioisomers by carefully choosing the catalyst or reaction conditions. This strategy offers remarkable efficiency in generating molecular diversity from a common precursor.

While specific examples of regiodivergent synthesis targeting this compound are not extensively documented, the principles can be applied to the functionalization of the indanone core. Research has demonstrated the high regioselectivity achievable in organocatalytic reactions of cyclic ketones and their derivatives. nih.govnyu.edu For instance, phosphine (B1218219) organocatalysis is effective in the Michael addition of pronucleophiles to activated alkynes, followed by cyclization to form functionalized indanones. nih.govacs.org In these tandem sequences, the phosphine first acts as a nucleophilic organocatalyst and subsequently as a ligand for a metal co-catalyst, directing the reaction pathway. nih.gov

Furthermore, secondary amine organocatalysts have been used to promote inverse-electron-demand [3+2] cycloaddition reactions between various carbonyl compounds and diazoacetates, yielding pyrazoles with high regioselectivity. nih.gov The choice of aminocatalyst and its interaction with the substrates (e.g., through enamine or iminium ion formation) is critical in dictating which atoms form the new bonds, thereby controlling the regiochemical outcome.

The potential for a regiodivergent approach to analogues of this compound could involve the functionalization of a 5-fluoroindanone precursor. By selecting different organocatalysts—for example, a chiral primary amine versus a tertiary amine phosphine—it might be possible to direct the addition of an electrophile to different positions of the indanone enolate or enamine intermediate, such as the C1 versus the C3 position, or to control the outcome of an annulation reaction. This control would stem from the distinct steric and electronic environments created by the different catalyst-substrate complexes.

Table 1: Examples of Regioselective Organocatalytic Reactions on Cyclic Ketones/Precursors

| Catalyst Type | Reaction Type | Substrate Type | Regioselectivity | Ref. |

| Tertiary Amine | [2+4] Annulation | Cyclic 1-Azadienes & γ-Nitro Ketones | 3,4-Addition | rsc.org |

| Cinchoninium Bromide | Michael Addition | Cyclic Enones | 3-Position Functionalization | nih.gov |

| Secondary Amine | [3+2] Cycloaddition | Ketones & Diazoacetates | High for Pyrazole Synthesis | nih.gov |

Metal-Catalyzed Asymmetric Transformations (e.g., Chiral Ni(II) Complexes)

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Consequently, methods for the asymmetric synthesis of fluorinated compounds are in high demand. One powerful strategy involves the use of chiral transition metal complexes to control stereochemistry during carbon-carbon bond formation. Specifically, chiral Ni(II) complexes of Schiff bases have proven exceptionally effective for the gram-scale asymmetric synthesis of a wide variety of non-canonical and fluorinated amino acids. mdpi.combeilstein-journals.orgchemrxiv.orgnih.gov

This methodology relies on the alkylation of a nucleophilic glycine-derived Ni(II) complex, where the chiral ligand, often derived from (S)-2-amino-N-benzyl-N'-(2'-amino-5'-chlorobenzhydryl)propanamide, effectively shields one face of the complex. This steric hindrance directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity. mdpi.combeilstein-journals.org The resulting alkylated complex can then be hydrolyzed to release the desired non-canonical amino acid in high enantiomeric purity. chemrxiv.orgnih.gov

This approach is highly adaptable and has been successfully used to synthesize fluorinated analogues of both linear and β-branched amino acids. beilstein-journals.orgchemrxiv.org By employing various fluorinated alkyl iodides as electrophiles, a diverse library of fluorinated amino acids has been prepared with excellent enantiomeric excess (>94% ee) and often on a gram scale. chemrxiv.orgnih.gov

A hypothetical synthetic route to an enantiopure precursor of (S)- or (R)-5-fluoro-indan-2-carbaldehyde could leverage this chemistry. The key step would be the alkylation of the chiral Ni(II)-glycine complex with a suitable electrophile, such as 2-(bromomethyl)-5-fluoroindane. Subsequent hydrolysis and oxidative cleavage of the resulting chiral amino acid would yield the target aldehyde. This strategy provides a clear and well-precedented pathway to access enantiomerically pure fluorinated indane derivatives.

Table 2: Asymmetric Synthesis of Fluorinated Amino Acids using a Chiral Ni(II) Complex

| Fluorinated Product | Alkylating Agent | Yield of Ni(II) Complex | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Ref. |

| Fmoc-TfVal | 3,3,3-Trifluoro-2-iodopropane | 65% | >98% | >94% | chemrxiv.org |

| Fmoc-TfIle | 1,1,1-Trifluoro-3-iodobutane | 53% | >98% | >94% | chemrxiv.org |

| Fmoc-[2,3,4,5,6-F5]Phe | 2,3,4,5,6-Pentafluorobenzyl bromide | 78% | >99% | >99% | beilstein-journals.org |

| Fmoc-[3,5-F2]Phe | 3,5-Difluorobenzyl bromide | 82% | >99% | >99% | beilstein-journals.org |

Dynamic Kinetic Resolution (DKR) Processes

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. This is achieved by coupling a fast, selective resolution process with a simultaneous in-situ racemization of the slower-reacting enantiomer. researchgate.net This strategy has been successfully applied to the synthesis of chiral alcohols, amines, and other functional groups.

A highly relevant example is the chemoenzymatic DKR of rac-2-hydroxy-1-indanone, a close structural analogue of the 5-fluoroindan core. researchgate.net In this process, a lipase (B570770) (e.g., immobilized lipase AK from Pseudomonas fluorescens) selectively acylates one enantiomer of the secondary alcohol. Concurrently, a heterogeneous ruthenium catalyst (e.g., Ru(OH)₃/Al₂O₃) facilitates the racemization of the remaining unreacted alcohol enantiomer. This allows the slower-reacting enantiomer to be continuously converted into the faster-reacting one, which is then trapped by the enzymatic acylation. This DKR process afforded the (R)-1-oxo-indan-2-yl butanoate with high enantiomeric excess (92% ee) and in high conversion (~90%). researchgate.net

This DKR methodology could be directly applied to a precursor of this compound. For example, the racemic aldehyde could first be reduced to the corresponding alcohol, rac- (5-fluoro-indan-2-yl)methanol. A DKR of this alcohol, using a suitable lipase and racemization catalyst, would yield a single enantiomer of the corresponding ester. Subsequent hydrolysis of the ester and oxidation of the alcohol would provide the desired enantiopure this compound.

DKR has also been effectively applied to aldehydes themselves through N-heterocyclic carbene (NHC) catalysis. rsc.org In these cases, the NHC catalyst can facilitate both the racemization of the aldehyde's α-stereocenter and the subsequent enantioselective reaction, such as an intramolecular annulation, to produce a single enantiomer of the final product. rsc.orgbeilstein-journals.org This demonstrates the versatility of DKR in preparing complex chiral molecules from racemic starting materials.

Table 3: Chemoenzymatic DKR of rac-2-Hydroxy-1-indanone

| Racemization Catalyst | Enzyme | Acyl Donor | Product | Conversion | Enantiomeric Excess (ee) | Ref. |

| Ru(OH)₃/Al₂O₃ | Immobilized Lipase AK | Vinyl Butanoate | (R)-1-oxo-indan-2-yl butanoate | ~90% | 92% | researchgate.net |

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies

Aldehyde Group Reactivity

The principal reactions of the aldehyde group in 5-Fluoro-indan-2-carbaldehyde include nucleophilic additions, condensations, oxidations, and reductions. These transformations allow for the conversion of the aldehyde into a diverse range of other functional groups and facilitate the construction of more complex molecular architectures.

Nucleophilic addition is the most fundamental reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.orgslideshare.net This initial attack breaks the C=O pi bond, and the electrons are pushed onto the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated, often during an aqueous workup, to yield an alcohol. libretexts.org Unlike ketones, aldehydes generally exhibit higher reactivity towards nucleophiles due to less steric hindrance around the carbonyl carbon and the presence of only one electron-donating alkyl group.

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon of this compound.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a protic solvent or an acid source to give the final addition product.

Table 1: General Scheme for Nucleophilic Addition

| Reactant | Nucleophile (:Nu⁻) | Intermediate | Final Product |

|---|---|---|---|

| This compound | e.g., Grignard Reagent (R-MgX), Hydride (H⁻), Cyanide (CN⁻) | Tetrahedral Alkoxide | Substituted Alcohol |

Condensation reactions involve an initial nucleophilic addition step followed by the elimination of a small molecule, typically water. libretexts.org These reactions are crucial for forming new carbon-carbon and carbon-nitrogen double bonds.

This compound readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.nettsijournals.com Similarly, it can react with hydrazines to yield hydrazones. The reaction mechanism begins with the nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then dehydrates, often under acidic or basic catalysis, to form the final C=N double bond of the imine or hydrazone. tsijournals.comijacskros.com Schiff bases are important in synthetic chemistry and as intermediates for the preparation of various bioactive compounds. tsijournals.com

Table 2: Examples of Schiff Base and Hydrazone Formation

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| This compound | Substituted Hydrazine (B178648) (R-NHNH₂) | Hydrazone |

The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction for aldehydes that possess α-hydrogens, such as this compound. lumenlearning.com The reaction can proceed under basic or acidic conditions. libretexts.org Under basic conditions, a catalytic amount of base abstracts an α-hydrogen to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde (an aldol addition product). youtube.com This initial adduct often undergoes spontaneous or heat-induced dehydration to yield a more stable α,β-unsaturated aldehyde, which is the final aldol condensation product. libretexts.orglumenlearning.com

A related and widely used variant is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, thiazolidinedione) in the presence of a weak base. libretexts.orgdamascusuniversity.edu.sy

Table 3: Potential Aldol and Knoevenagel Condensation Products

| Reaction Type | Reactants | Intermediate Product | Final Product |

|---|---|---|---|

| Self-Aldol Condensation | This compound (2 equiv.) | β-Hydroxy aldehyde | α,β-Unsaturated aldehyde |

| Knoevenagel Condensation | This compound + Active Methylene Compound (e.g., Malononitrile) | N/A (directly forms C=C) | α,β-Unsaturated derivative |

The aldehyde group is readily oxidized to a carboxylic acid functional group. libretexts.org This transformation is a common reaction for aldehydes due to the presence of the hydrogen atom attached to the carbonyl carbon. Various oxidizing agents can be employed to effect this change. For instance, chromium (VI) reagents like pyridinium (B92312) fluorochromate (PFC) are known to efficiently oxidize aldehydes to their corresponding carboxylic acids. acs.org The oxidation of this compound would yield 5-fluoro-indan-2-carboxylic acid, a valuable intermediate for further synthetic modifications.

Table 4: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Pyridinium Fluorochromate (PFC), KMnO₄, or similar | 5-Fluoro-indan-2-carboxylic acid |

The aldehyde group of this compound can be easily reduced to a primary alcohol, specifically (5-fluoro-2,3-dihydro-1H-inden-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. libretexts.org NaBH₄ is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup.

Table 5: Reduction of this compound

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (5-Fluoro-2,3-dihydro-1H-inden-2-yl)methanol |

Condensation Reactions

Reactivity of the Fluorine Atom

The fluorine atom at the 5-position of the indane ring influences the electron density of the aromatic system and can participate in certain substitution reactions.

The carbon-fluorine bond in aryl fluorides is generally strong and less reactive towards nucleophilic substitution compared to other aryl halides. chemguide.co.uk This is due to the high bond dissociation energy of the C-F bond. chemguide.co.uk However, under specific conditions, particularly in the presence of strong electron-withdrawing groups on the aromatic ring, nucleophilic aromatic substitution (SNAr) can occur. masterorganicchemistry.com In the context of this compound, the aldehyde group, being electron-withdrawing, can facilitate such reactions to a certain extent.

While direct nucleophilic displacement of the fluorine in 5-fluoroindan derivatives is not commonly reported, related transformations on fluorinated aromatic systems provide insights. For instance, in nucleophilic aromatic substitution reactions, fluorine can act as a leaving group, a phenomenon attributed to its high electronegativity which polarizes the carbon-fluorine bond, making the carbon atom susceptible to nucleophilic attack. masterorganicchemistry.com The rate-determining step in these reactions is typically the attack of the nucleophile on the aromatic ring, not the cleavage of the C-F bond. masterorganicchemistry.com The use of reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) has been shown to facilitate nucleophilic fluorination of alkyl bromides, demonstrating a method for introducing fluorine, which could potentially be reversed under specific conditions. rsc.org

It is important to note that for many synthetic applications involving indane scaffolds, the fluorine atom is often retained for its electronic properties or as a site for bioisosteric replacement in medicinal chemistry. nih.gov

Indane Ring System Transformations

The indane core can undergo various modifications, including ring expansion and derivatization at other positions on the ring.

Ring expansion reactions of cyclic ketones are a valuable tool in organic synthesis for accessing larger ring systems. The Baeyer-Villiger oxidation, which converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to various cyclic ketones. rsc.org For instance, the Baeyer-Villiger oxidation of camphor, menthone, and tetrahydrocarvone using peroxymonosulfuric acid yields the corresponding lactones. wikipedia.org

In systems analogous to indanones, which are precursors to indane-2-carbaldehydes, ring expansion is a known transformation. For example, 1-indanones can undergo a two-carbon ring expansion to form benzocycloheptenones in the presence of a rhodium catalyst and ethylene. nih.gov This "cut-and-sew" process involves the oxidative addition of the C-C bond to the metal, followed by insertion and reductive elimination. nih.gov Additionally, photoredox-catalyzed carbon-atom insertion into indene (B144670) provides a pathway to 2-substituted naphthalenes. nih.gov While not a direct reaction of this compound, the oxidation of the corresponding indanone (5-fluoro-indan-2-one) could potentially lead to a lactone via a Baeyer-Villiger-type reaction, thereby expanding the five-membered ring.

Functionalization at other positions on the indane ring system allows for the synthesis of a wide array of derivatives. nih.gov The presence of the fluorine atom and the aldehyde group can direct further substitutions on the aromatic ring. For example, electrophilic aromatic substitution reactions would likely be directed to the positions ortho and para to the activating methyl group (if present) and meta to the deactivating fluorine and aldehyde-derived groups.

Bromination of indene, followed by treatment with various silver salts, has been shown to produce a range of di- and tri-substituted indane derivatives. researchgate.net Furthermore, the functionalization of indane-1,3-diones, which share the indane core, has been extensively studied. encyclopedia.pub Knoevenagel condensation reactions with these diones allow for the introduction of various substituents at the 2-position. encyclopedia.pub

The development of tandem phosphine-palladium catalysis has enabled the synthesis of functionalized alkylidene indanes and indanones, tolerating various substituents on the benzene (B151609) ring, including electron-donating and electron-withdrawing groups. nih.gov

Esterification and Amidation Reactions of Derived Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-fluoro-indan-2-carboxylic acid. This carboxylic acid serves as a versatile intermediate for the synthesis of esters and amides.

Esterification:

The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic chemistry. libretexts.org The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comchemistrysteps.comathabascau.ca This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. athabascau.ca

Another effective method for esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly useful for sterically hindered carboxylic acids and alcohols and proceeds under mild conditions. organic-chemistry.org

Amidation:

The formation of amides from carboxylic acids and amines is a crucial transformation, particularly in peptide synthesis and medicinal chemistry. nih.govmdpi.com Direct amidation can be achieved by heating the carboxylic acid and amine, often with a catalyst to facilitate the removal of water. rsc.org Boric acid has been shown to be an effective and environmentally friendly catalyst for this purpose. orgsyn.org

Alternatively, activating agents can be used to facilitate amide bond formation under milder conditions. Reagents like 2-pyridinesulfonyl fluoride (B91410) can activate carboxylic acids for reaction with amines to form amides. nih.gov

The synthesis of various esters and amides derived from indane carboxylic acids has been reported in the literature, highlighting the utility of this functional group transformation. guidechem.comjst.go.jpresearchgate.net

Pummerer Rearrangements in Analogous Systems

The Pummerer rearrangement is a reaction of sulfoxides bearing an α-hydrogen with an activating agent, typically acetic anhydride, to form an α-acyloxythioether. wikipedia.orgnumberanalytics.comyoutube.com This reaction proceeds through a thionium (B1214772) ion intermediate, which is a powerful electrophile. researchgate.netresearchgate.net

While the Pummerer rearrangement is not a direct reaction of this compound, it is relevant to analogous systems where a sulfoxide (B87167) group is present on the indane skeleton. For instance, if the aldehyde at the 2-position were converted to a methylsulfinyl group, a Pummerer rearrangement could be induced. The resulting thionium ion could then be trapped by various nucleophiles, leading to further functionalization at the 2-position. researchgate.nettcichemicals.com

The Pummerer rearrangement has been widely used in the synthesis of complex heterocyclic compounds, where the thionium ion intermediate is trapped intramolecularly. tandfonline.comnih.gov This strategy has proven valuable in the total synthesis of natural products. researchgate.net The reaction can also be performed with selenium analogs, known as the seleno-Pummerer rearrangement. youtube.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Fluoro-indan-2-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR are essential.

¹H NMR Analysis

The proton NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts (δ) in a solvent like CDCl₃ would be:

Aldehyde Proton (-CHO): A distinct singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm . This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons: The protons on the fluorinated benzene (B151609) ring will appear in the range of δ 6.8 to 7.5 ppm . The fluorine substituent at the C5 position will influence the chemical shifts and coupling patterns of the adjacent protons (H4, H6, and H7). These protons are expected to show complex splitting patterns (doublets or multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Indane Protons: The aliphatic protons of the five-membered ring (at C1, C2, and C3) would resonate further upfield. The proton at C2, being adjacent to the electron-withdrawing aldehyde group, would be the most deshielded among the aliphatic protons, likely appearing as a multiplet around δ 3.0-3.5 ppm . The four benzylic protons at C1 and C3 would appear as multiplets in the range of δ 2.8 to 3.3 ppm .

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet (s) |

| Aromatic H | 6.8 - 7.5 | Multiplet (m) |

| H-2 (CH) | 3.0 - 3.5 | Multiplet (m) |

| H-1, H-3 (CH₂) | 2.8 - 3.3 | Multiplet (m) |

¹³C NMR Analysis (including APT)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. An Attached Proton Test (APT) or similar spectral editing technique can differentiate between CH, CH₂, CH₃, and quaternary carbons.

Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to have a chemical shift greater than δ 190 ppm .

Aromatic Carbons: The six carbons of the benzene ring will resonate between δ 110 and 165 ppm . The carbon atom bonded to the fluorine (C5) will show a large one-bond carbon-fluorine coupling constant (¹JC-F) and its chemical shift will be significantly affected, typically appearing around δ 155-165 ppm . The other aromatic carbons will show smaller C-F couplings.

Aliphatic Carbons: The carbons of the indane framework are expected in the upfield region, typically between δ 30 and 55 ppm . The C2 carbon, attached to the aldehyde, would be the most downfield of this group.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | >190 |

| C5 (C-F) | 155 - 165 |

| Aromatic C | 110 - 150 |

| C2 (CH) | 45 - 55 |

| C1, C3 (CH₂) | 30 - 40 |

¹⁹F NMR for Fluorine Atom Probing

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom. In aromatic fluorides, the chemical shift typically appears in the range of -110 to -130 ppm relative to a standard like CFCl₃. The signal may appear as a multiplet due to coupling with nearby protons.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation.

C=O Stretch: A strong, sharp absorption band is expected for the aldehyde carbonyl group, typically appearing in the region of 1700-1725 cm⁻¹ .

C-F Stretch: A strong absorption corresponding to the carbon-fluorine bond stretch is anticipated in the range of 1200-1250 cm⁻¹ .

Aromatic C=C Stretch: Medium to weak absorptions between 1450 and 1600 cm⁻¹ are characteristic of the benzene ring.

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹ .

Aliphatic C-H Stretch: These are expected just below 3000 cm⁻¹ .

Aldehyde C-H Stretch: Two weak bands are characteristic for the aldehyde C-H stretch, often appearing near 2820 cm⁻¹ and 2720 cm⁻¹ .

Interactive Data Table: Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820 and 2720 | Weak |

| Carbonyl (C=O) Stretch | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉FO), the exact mass can be calculated. In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ in electrospray ionization) would confirm the elemental composition. The nominal molecular weight is 164.18 g/mol .

Common fragmentation patterns might include the loss of the aldehyde group (-CHO, 29 Da) or cleavage of the five-membered ring, providing further structural evidence.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems and chromophores.

Research Findings: The UV-Vis spectrum of "this compound" is primarily determined by the electronic transitions within its two main chromophores: the fluorinated benzene ring and the aldehyde group. The benzene ring exhibits characteristic π → π* transitions. The fluorine substituent and the alkyl portion of the indan (B1671822) ring act as auxochromes, causing slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The aldehyde group possesses an n → π* transition associated with the non-bonding electrons of the oxygen atom, which typically appears as a weak band at a longer wavelength.

While specific experimental spectra for this compound are not available in public literature, the expected absorption maxima can be predicted based on analogous structures. The primary absorption bands for the aromatic system are expected in the deep UV region, while the less intense n → π* transition from the carbonyl group would appear closer to the visible region. The choice of solvent is critical, as solvent polarity can influence the position and intensity of these absorption bands.

Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Wavelength (λ_max) Range |

|---|---|---|

| π → π* | Fluorinated Benzene Ring | ~240 - 280 nm |

This table represents predicted data based on known chromophoric systems, not experimentally published results.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, stereochemistry, and conformation, as well as details about intermolecular interactions in the crystal lattice.

Research Findings: To date, the crystal structure of "this compound" has not been reported in publicly accessible crystallographic databases. However, if single crystals of sufficient quality were obtained, XRD analysis would yield a wealth of structural information.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the electrons of the atoms. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

A successful crystallographic analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the indan ring system, the C-F bond, and the carbaldehyde group.

Conformation: Revealing the puckering of the five-membered ring and the orientation of the aldehyde substituent.

Intermolecular Interactions: Identifying any hydrogen bonds (e.g., C-H···O or C-H···F) or π-stacking interactions that stabilize the crystal packing.

Such data is crucial for understanding the molecule's physical properties and for computational modeling studies.

Electron Paramagnetic Resonance (EPR) for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons. These paramagnetic species include free radicals and many transition metal complexes.

Research Findings: "this compound" itself is a diamagnetic molecule with all its electrons paired. Therefore, it is EPR-silent and cannot be directly studied by this technique.

However, EPR spectroscopy becomes a highly relevant and powerful tool for characterizing metal complexes derived from this ligand. If "this compound" is used to form a coordination complex with a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), V(IV), Ti(III)), the resulting complex will be EPR-active.

The EPR spectrum of such a complex would provide detailed information about the electronic environment of the metal center. Analysis of the g-factor and hyperfine coupling constants can reveal:

The oxidation state of the metal ion.

The coordination geometry around the metal.

The nature of the ligand-metal bonding, including the degree of covalency.

The identity and number of coordinating atoms from the ligand if they have a non-zero nuclear spin (e.g., ¹H, ¹⁹F).

As no EPR studies on metal complexes of "this compound" have been published, this section remains speculative. The potential for this analysis underscores a pathway for future research into the coordination chemistry of this compound.

Computational Chemistry Investigations and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.comscirp.org It is widely employed to predict a molecule's geometry, electronic properties, and reactivity. DFT calculations for 5-Fluoro-indan-2-carbaldehyde would be foundational to understanding its intrinsic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable, state of a molecule. researchgate.nettaltech.eeaip.org For flexible molecules, this involves conformational analysis to identify different stable three-dimensional structures, or conformers.

In the case of this compound, the primary point of conformational variability would be the orientation of the aldehyde group (-CHO) relative to the indan (B1671822) ring system. Similar to other benzaldehydes, one could expect to find at least two planar conformers, often designated as O-cis and O-trans, depending on the orientation of the carbonyl group. researchgate.net DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be performed to determine the geometry and relative energies of these conformers. researchgate.netnih.gov The conformer with the lowest calculated energy is considered the most stable in the ground state.

Table 1: Illustrative Example of Conformational Analysis Data This table is a hypothetical representation of results from a DFT conformational analysis and does not represent published data for this compound.

| Conformer | Dihedral Angle (C1-C2-C(aldehyde)-O) | Relative Energy (kcal/mol) | Stability |

| Conformer A (Axial-like) | ~120° | 0.00 | Most Stable |

| Conformer B (Equatorial-like) | ~-60° | 1.52 | Less Stable |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. scirp.org The energy of the HOMO is related to a molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comscirp.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. irjweb.com DFT calculations are a standard method for determining the energies of these orbitals. techscience.comrsc.org These values are then used to calculate global reactivity descriptors that provide further insight into the molecule's behavior.

Table 2: Key Electronic Properties Derived from HOMO-LUMO Energies The values in this table are for illustrative purposes and are not actual calculated data for this compound.

| Parameter | Formula | Significance | Example Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.7 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 4.8 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | 1.7 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.4 eV |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 4.1 eV |

A Molecular Electrostatic Surface Potential (MESP) map is a visualization tool that illustrates the charge distribution of a molecule. nih.govymerdigital.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MESP is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. nih.govacs.org

The map uses a color scale to denote different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue areas represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). ymerdigital.com For this compound, an MESP analysis would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the aldehyde's hydrogen atom, highlighting key sites for hydrogen bonding.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein) to form a stable complex. ontosight.airesearchgate.net This method is fundamental in structure-based drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govhansshodhsudha.com

In a molecular docking study, the ligand (this compound) is placed into the binding site of a target protein, and various algorithms are used to sample different conformations and orientations of the ligand. nih.govcomputabio.com A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. duke.edu

The results provide a plausible 3D model of the protein-ligand complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the binding. hilarispublisher.com While no specific docking studies have been performed on this compound, this technique would be essential to evaluate its potential as an inhibitor for any given enzyme or a ligand for a specific receptor. Computational studies on other indanone derivatives have successfully used this approach to identify potential inhibitors for targets like the E3 ubiquitin ligase component, cereblon. nih.gov

Table 3: Illustrative Example of Molecular Docking Results This table is a hypothetical representation of docking results for this compound with a generic protein active site. It does not represent published data.

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase XYZ |

| PDB ID | N/A |

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | LEU 25, VAL 33, ALA 48, LYS 101, ASP 155 |

| Hydrogen Bonds | Carbonyl Oxygen (C=O) with LYS 101 (2.9 Å) |

| Hydrophobic Interactions | Indan ring with LEU 25, VAL 33, ALA 48 |

Intermolecular Interaction Analysis

Understanding the non-covalent interactions that govern how molecules pack together in a solid state is crucial for material science and pharmaceutical development. Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org

This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule within the crystal) dominates over the electron distribution of the surrounding molecules. The result is a unique 3D surface for each molecule. mdpi.com By mapping properties like dnorm (which indicates distances shorter or longer than van der Waals radii) onto this surface, specific intermolecular contacts can be identified as colored regions. scirp.org

Furthermore, the analysis generates 2D fingerprint plots, which summarize all intermolecular contacts and provide a quantitative percentage contribution for each interaction type (e.g., H···H, O···H, C···H). scirp.orgnih.gov This allows for a detailed understanding of the forces that stabilize the crystal structure.

Table 4: Example of Quantitative Intermolecular Contact Contributions from Hirshfeld Surface Analysis This table is a hypothetical representation of results and does not represent published data for this compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5 |

| O···H / H···O | 22.8 |

| C···H / H···C | 15.2 |

| F···H / H···F | 9.7 |

| C···C (π-π stacking) | 4.1 |

| Other | 2.7 |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathways, identify transition states, and calculate activation energies. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For example, in a reaction such as the synthesis of a hydrazone derivative from this compound, computational studies could map the potential energy surface of the reaction. iucr.org This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

These calculations would provide insights into the role of catalysts, the effect of the fluorine substituent on the reactivity of the aldehyde, and the stereoselectivity of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (conceptual)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgsysrevpharm.org While specific QSAR studies on this compound are not detailed, a conceptual framework can be described.

A QSAR study on a series of analogs of this compound would involve the following steps:

Data Set Preparation: A series of compounds with varying substituents on the indan scaffold would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured.

Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electronic properties).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Neural Networks would be used to build a model that correlates the descriptors with the biological activity. sysrevpharm.orgrsc.organalis.com.my

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. rsc.org

The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Advanced Molecules

5-Fluoro-indan-2-carbaldehyde serves as a pivotal precursor in the synthesis of a wide array of advanced molecular structures, leveraging the inherent reactivity of its aldehyde group and the unique properties of the fluoro-indan moiety.

Building Block for Structurally Complex Organic Compounds

The aldehyde functional group makes this compound a highly attractive starting material for the synthesis of more intricate organic molecules. researchgate.net Aldehydes are well-known for their ability to readily react with a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity allows for the elaboration of the indane core into more complex frameworks.

While direct synthesis of this compound is not extensively documented, its synthesis can be envisioned from related, more accessible precursors such as 5-fluoro-1-indanone. chemicalbook.comresearchgate.net Standard organic transformations can be employed to convert the ketone to the desired aldehyde. For instance, a Wittig reaction on 5-fluoro-indan-2-one could yield a methylene (B1212753) intermediate, which could then be subjected to hydroformylation to introduce the aldehyde group. wikipedia.orglumenlearning.commdpi.comencyclopedia.pub

The resulting this compound can then participate in a variety of synthetic transformations. For example, it can undergo aldol (B89426) reactions to form β-hydroxy carbonyl compounds, which are themselves versatile intermediates. organic-chemistry.orgbuchler-gmbh.comnih.govlibretexts.org Furthermore, the indane backbone can be a precursor to polyaromatic hydrocarbons through cyclization reactions, a methodology that has been demonstrated with related fluorinated 1-indanones. beilstein-journals.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Aldol Condensation | Base or Acid Catalysis | α,β-Unsaturated Indane Aldehyde | Synthesis of extended conjugated systems |

| Wittig Reaction | Phosphorus ylides | Substituted Alkenyl Indanes | Access to a variety of functionalized indane derivatives |

| Grignard Reaction | Organomagnesium halides | Secondary Alcohols | Precursors for further functionalization |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH3CN) | Substituted Aminoindanes | Synthesis of biologically active amines |

Precursor in the Development of Bioactive Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. nih.govrsc.orgtandfonline.com The indane scaffold and its analogues are recognized as "privileged structures" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates for a range of therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net

Fluorinated indane derivatives, in particular, have shown promise. For example, trifluoromethyl-substituted indanes have been investigated as cannabinoid receptor ligands. mdpi.com The 5-fluoro substitution pattern in this compound is of particular interest, as seen in compounds like 5-fluorooxindole (B20390), which is a key intermediate for various pharmaceuticals. researchgate.net The aldehyde functionality of this compound provides a convenient handle to introduce a variety of pharmacophores, making it a valuable precursor for creating libraries of potential drug candidates. For instance, it can be used to synthesize fluorinated indole (B1671886) and indazole derivatives, which are known to possess a broad spectrum of biological activities. prepchem.com

Utility in Asymmetric Catalysis

The field of asymmetric catalysis has been revolutionized by the development of organocatalysis, which utilizes small organic molecules to catalyze enantioselective transformations. Aldehydes are common substrates in these reactions, and this compound presents an interesting candidate for the synthesis of chiral fluorinated molecules.

Substrate in Enantioselective Organocatalytic Transformations

Organocatalysis offers a powerful strategy for the asymmetric functionalization of aldehydes. nih.gov Chiral secondary amines, for example, can react with aldehydes to form transient enamines, which can then undergo a variety of enantioselective reactions. organic-chemistry.org Similarly, chiral catalysts can activate aldehydes for enantioselective hydrophosphonylation or cross-aldol reactions. nih.govrsc.org

While specific studies on this compound in this context are not prevalent, its reactivity as an aldehyde makes it a suitable substrate for such transformations. The use of chiral organocatalysts could enable the enantioselective addition of various nucleophiles to the aldehyde group, leading to the formation of chiral alcohols, amines, or other functionalized indane derivatives with high enantiomeric excess.

Table 2: Potential Enantioselective Organocatalytic Reactions of this compound

| Reaction Type | Catalyst Type | Potential Product | Significance |

| Asymmetric Aldol Reaction | Chiral Proline Derivatives | Chiral β-Hydroxy Indane Aldehyde | Access to enantiomerically enriched polyketide-like structures |

| Asymmetric α-Alkylation | Chiral Imidazolidinones | Chiral α-Substituted Indane Aldehyde | Formation of chiral quaternary carbon centers |

| Asymmetric Michael Addition | Chiral Amines | Chiral γ-Keto Indane Aldehyde | Synthesis of complex chiral building blocks |

| Asymmetric Hydrophosphonylation | Chiral Squaramides | Chiral α-Hydroxy Phosphonates | Access to biologically relevant phosphonates |

Intermediate in the Synthesis of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of significant interest in medicinal chemistry. rsc.org this compound can serve as a key intermediate in the synthesis of such molecules. Through asymmetric catalysis, the prochiral aldehyde can be converted into a chiral product, introducing a stereocenter that can be carried through subsequent synthetic steps.

The synthesis of chiral indane derivatives has been achieved through various catalytic methods, including rhodium-catalyzed asymmetric cyclization. beilstein-journals.org By employing this compound in asymmetric reactions, it is possible to generate a library of chiral fluorinated indane building blocks. These building blocks can then be used in the synthesis of more complex and potentially bioactive molecules. The synthesis of chiral hydrazine (B178648) reagents starting from 1,5-difluoro-2,4-dinitrobenzene (B51812) highlights a strategy where a fluorine atom is displaced to create a chiral molecule, a concept that could be adapted to derivatives of this compound. organic-chemistry.org

Applications in Functional Materials Research

The unique properties imparted by fluorine atoms make fluorinated organic compounds attractive for applications in materials science. rsc.orgnoaa.gov These properties include enhanced thermal and oxidative stability, and modified electronic characteristics. While specific research on this compound in functional materials is not widely reported, its structural features suggest potential applications in this area.

Fluorinated compounds are known to be components of liquid crystals. researchgate.nettandfonline.comnih.govup.ac.zamdpi.com The rigid, planar structure of the indane core, combined with the polar fluorine substituent, could lead to desirable mesogenic properties. The aldehyde group offers a site for further modification, allowing for the synthesis of a variety of liquid crystalline materials with tunable properties. For instance, the aldehyde could be converted into a Schiff base or an ester, common functional groups in liquid crystal molecules. The presence of fluorine can influence the dielectric anisotropy and other physical properties of the resulting materials. researchgate.net

Furthermore, fluorinated organic materials are being explored for their use in electronic and optoelectronic devices. rsc.org The introduction of fluorine can lower the HOMO and LUMO energy levels of conjugated systems, which can facilitate electron injection and improve the stability of the material. rsc.org While this compound itself is not a conjugated polymer, it can be used as a building block to synthesize larger, conjugated molecules with the fluorinated indane moiety. These materials could potentially be investigated for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Precursor for Organic Electronic Materials (e.g., Organic Semiconductors)

The development of novel organic semiconductors is a cornerstone of next-generation electronic devices. The molecular architecture of this compound makes it a promising precursor for these materials. The indane core provides a rigid, planar structure that can facilitate intermolecular interactions crucial for charge transport.

The introduction of a fluorine atom at the 5-position is a key feature. Fluorination modifies the electronic properties of the indole ring system, which can be beneficial for semiconductor applications. While extensive research has been conducted on related indole derivatives, the principles apply to the indane structure as well. For instance, carbazole (B46965) derivatives, which share structural similarities, are noted for their electroactivity and are considered potential candidates for organic semiconductors. iucr.org The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting material. This tuning of electronic energy levels is critical for designing efficient semiconductor materials for various electronic applications.

Research on related compounds, such as 5-fluoroindole (B109304), has shown that fluorinated polyindoles exhibit conductivity, a key characteristic of a semiconductor. ossila.com The aldehyde functional group on the this compound molecule serves as a versatile handle for polymerization or for building larger, conjugated systems through reactions like aldol condensations or Knoevenagel condensations, leading to the synthesis of complex organic electronic materials. ossila.com

Components in Optoelectronic Devices (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and their performance is highly dependent on the organic materials used. spiedigitallibrary.org Fluorinated organic compounds are often investigated for their potential in OLEDs. bldpharm.com The presence of fluorine can enhance the electronic properties and stability of the materials.

Derivatives of fluorinated heterocyclic compounds are actively explored for these applications. For example, polymers derived from the related compound 5-fluoroindole exhibit blue light emission, suggesting their potential use as emissive materials in OLEDs. ossila.com Similarly, 5-fluorooxindole is classified as a building block for OLEDs. ossila.com The rigid indane structure of this compound can be functionalized to create larger, conjugated molecules that possess the necessary photophysical properties for use in optoelectronic devices. The aldehyde group allows for the synthesis of extended π-conjugated systems, which are essential for achieving efficient light emission in OLEDs.

Building Blocks for Solar Energy Technologies (e.g., Dye-Sensitized Solar Cells)

Dye-sensitized solar cells (DSSCs) represent a promising, low-cost alternative to conventional silicon-based solar cells. nih.govresearchgate.net The efficiency of DSSCs relies heavily on the properties of their components, including the sensitizing dye. chemrxiv.org Organic dyes with a donor-π-acceptor (D-π-A) architecture are widely used, and their performance can be fine-tuned through chemical modification.

While direct application of this compound in DSSCs is not widely documented, its structural motifs are found in materials developed for solar applications. For instance, the related compound 5-fluorooxindole is used as an acceptor component in dyes for DSSCs, achieving a power conversion efficiency of 6.35%. ossila.com The aldehyde group of this compound provides a reactive site to synthesize more complex dye structures. It can be condensed with various donor moieties to create the D-π-A structures essential for efficient light harvesting and electron injection in DSSCs. The fluorinated indane portion can act as part of the π-bridge or influence the electronic properties of the acceptor part of the dye, potentially improving cell performance and stability. ossila.com